

Application Notes and Protocols for SAR103168 in Cell-Based Assays

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Compound of Interest

Compound Name: **SAR103168**

Cat. No.: **B1191841**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of **SAR103168**, a potent multi-targeted kinase inhibitor, in various cell-based assays. The following protocols and data are intended to facilitate research into the cellular effects of this compound.

Introduction to SAR103168

SAR103168 is a novel, multi-targeted kinase inhibitor with demonstrated preclinical activity in several *in vitro* and murine models of acute myeloid leukemia (AML). It exhibits potent inhibitory activity against the Src kinase family, BCR-Abl, and several angiogenic receptor kinases.^[1] In preclinical studies, **SAR103168** has been shown to induce apoptosis and inhibit proliferation in acute and chronic myeloid leukemia cells at nanomolar concentrations.^[1]

Mechanism of Action: **SAR103168** functions by inhibiting the kinase activity of a range of protein tyrosine kinases, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis. Its primary targets include:

- Src Kinase Family: Key regulators of cell growth, differentiation, and survival.
- BCR-Abl: The fusion protein driving chronic myeloid leukemia (CML).

- Angiogenic Receptor Tyrosine Kinases: Including VEGFR1, VEGFR2, Tie2, PDGFR, FGFR1, and FGFR3, which are critical for tumor neovascularization.
- EGFR: Involved in the growth of various solid tumors.

By inhibiting these targets, **SAR103168** disrupts signaling cascades, including the phosphorylation of downstream effectors like STAT5, a key protein in signal transduction pathways that suppresses apoptosis.

Quantitative Data

The following table summarizes the known inhibitory concentrations of **SAR103168**.

Target/Cell Line	Assay Type	IC50 Value	Reference
Src Kinase	Kinase Activity Assay	0.65 ± 0.02 nM	N/A
AML/CML Cell Lines (general)	Proliferation/Apoptosis Assays	Nanomolar range	[1]

Note: Specific IC50 values for individual AML/CML cell lines such as KG1, EOL-1, Kasumi-1, CTV1, and K562 are reported to be in the nanomolar range, though precise figures are not publicly available.

Preparation of **SAR103168** for In Vitro Use

Proper preparation of **SAR103168** is critical for obtaining reliable and reproducible results in cell-based assays.

Materials

- **SAR103168** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, nuclease-free microcentrifuge tubes
- Sterile, filtered pipette tips

Protocol for Preparing a 10 mM Stock Solution

- Weighing: Accurately weigh the desired amount of **SAR103168** powder in a sterile microcentrifuge tube.
- Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 ml of a 10 mM stock, add 1 ml of DMSO to the tube containing the weighed **SAR103168**.
- Solubilization: Gently vortex or pipette the solution to ensure the compound is completely dissolved.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions

Prepare fresh working solutions by diluting the 10 mM stock solution in the appropriate cell culture medium immediately before use.

Important Considerations:

- DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.
- Solubility: If precipitation is observed upon dilution in aqueous media, consider a serial dilution approach.
- Control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

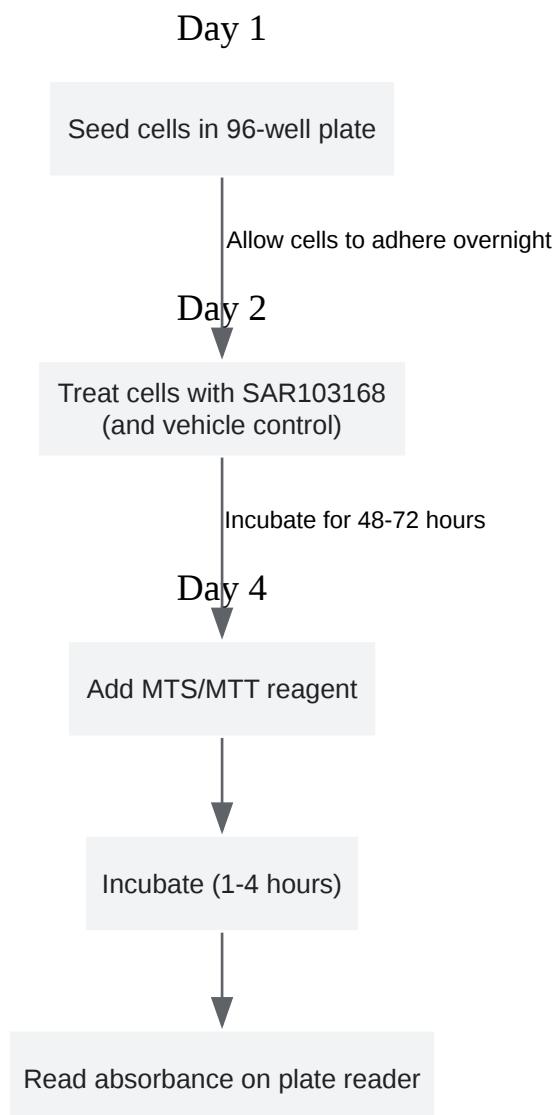
Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the efficacy of **SAR103168**.

Cell Proliferation/Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:



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Caption: Workflow for a typical cell proliferation assay.

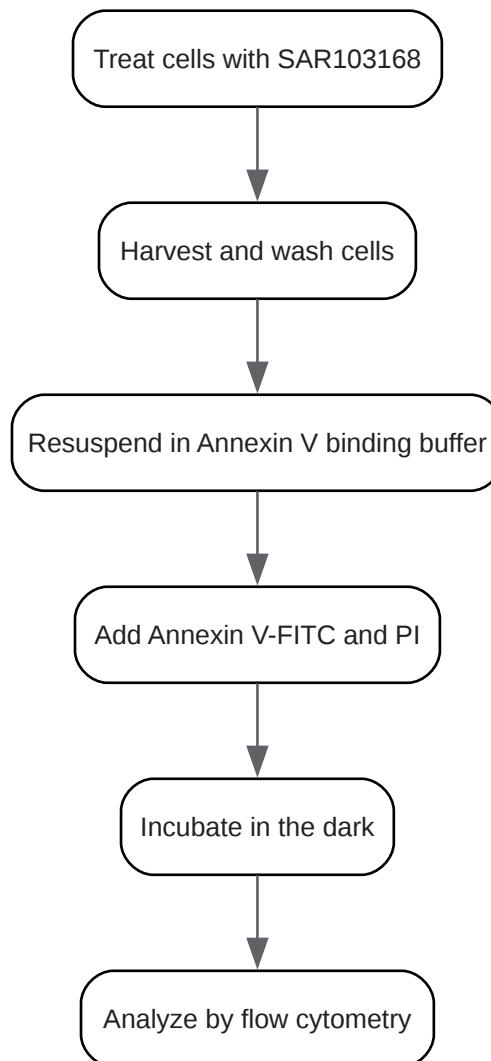
Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of **SAR103168** in culture medium from your stock solution. Remove the old medium from the wells and add 100 μ L of the diluted compound or vehicle control.
- Incubation: Incubate the plate for 48 to 72 hours.
- MTS/MTT Addition: Add 20 μ L of MTS or MTT reagent to each well.
- Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:



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Caption: Workflow for an Annexin V/PI apoptosis assay.

Protocol:

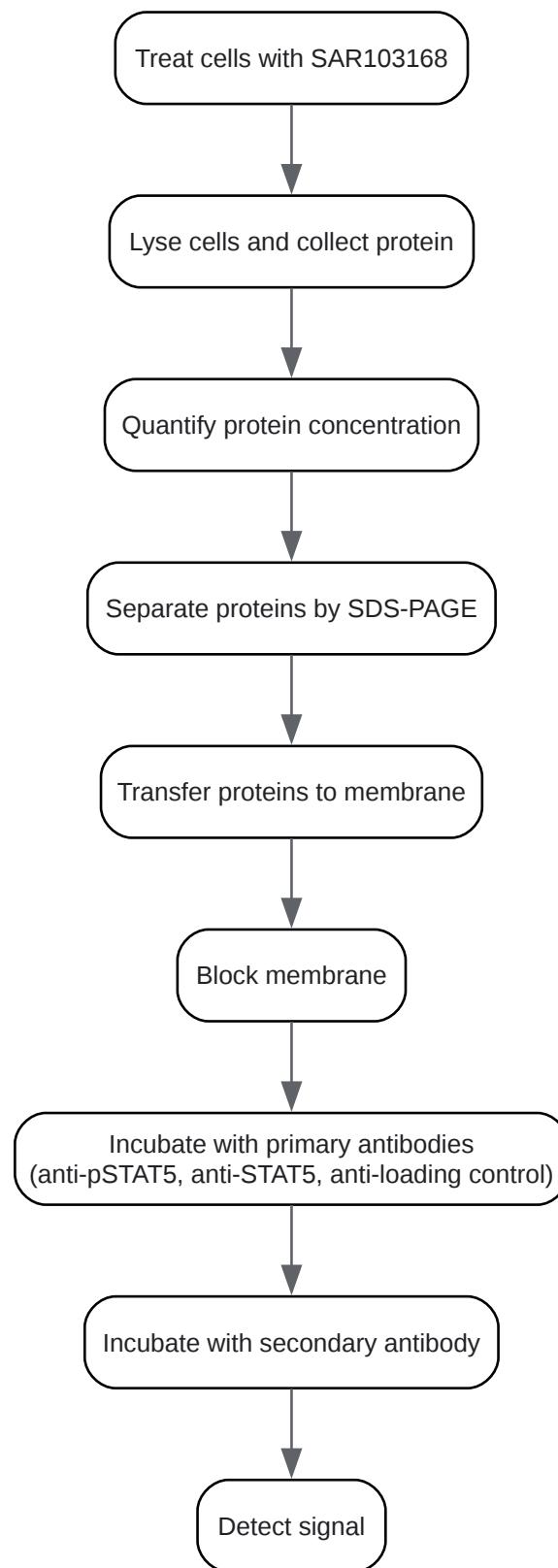
- Cell Treatment: Treat cells with **SAR103168** at the desired concentrations for the appropriate duration (e.g., 24-48 hours).
- Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
- Washing: Wash the cells twice with cold PBS.

- Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1×10^6 cells/mL.
- Staining: Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to 100 μ L of the cell suspension.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μ L of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blot for Phospho-STAT5 Inhibition

This assay is used to confirm the inhibitory effect of **SAR103168** on a specific downstream signaling molecule.

Workflow:



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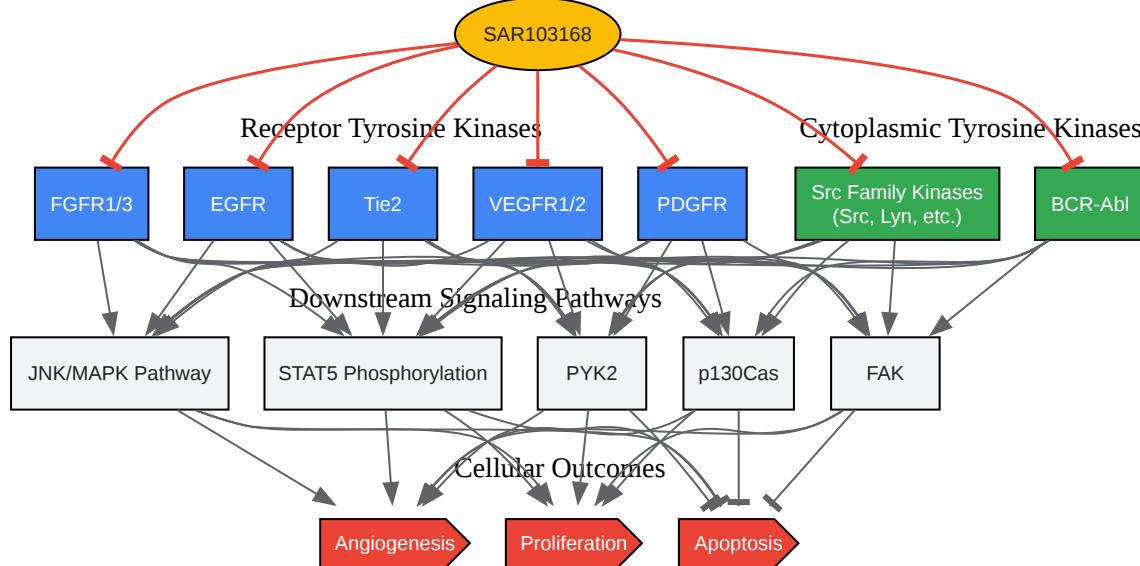
Caption: Workflow for Western blot analysis.

Protocol:

- Cell Treatment and Lysis: Treat cells with **SAR103168**. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.
- Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT5, total STAT5, and a loading control (e.g., GAPDH or β -actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway

The following diagram illustrates the signaling pathways inhibited by **SAR103168**.



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Caption: **SAR103168** inhibits multiple tyrosine kinases, blocking key downstream signaling pathways.

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References

- 1. Phase I trial of SAR103168, a novel multi-kinase inhibitor, in patients with refractory/relapsed acute leukemias or high-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
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